

Synthesis of barium chlorate from barium chloride and sodium chlorate

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Compound of Interest

Compound Name: Barium chlorate

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Application Notes and Protocols for the Synthesis of Barium Chlorate

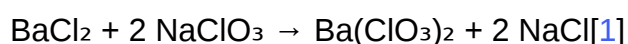
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of **barium chlorate** from barium chloride and sodium chlorate. The primary method described is a double displacement reaction followed by fractional crystallization, a technique that leverages the differential solubility of the involved salts to isolate the desired product. This protocol is designed for laboratory settings and emphasizes safety, purity, and yield. Included are comprehensive data tables, detailed experimental procedures, and diagrams to illustrate the workflow and underlying principles.

Introduction

Barium chlorate ($\text{Ba}(\text{ClO}_3)_2$) is a white crystalline solid that serves as a powerful oxidizing agent.^{[1][2]} Its primary applications are in pyrotechnics, where it imparts a vibrant green color to flames, and as a precursor in the production of other chemical compounds.^{[1][2]} The synthesis from barium chloride (BaCl_2) and sodium chlorate (NaClO_3) is a common and cost-effective laboratory method.^[1] The reaction proceeds as follows:



The success of this synthesis relies on the lower solubility of **barium chlorate** compared to the other salts in the aqueous solution, allowing for its separation through crystallization.^[1] However, contamination with sodium ions is a common issue that can affect the purity of the final product, particularly for applications sensitive to sodium's characteristic yellow flame coloration.^[2] This document provides a detailed protocol to mitigate such impurities.

Data Presentation

Effective separation of **barium chlorate** via fractional crystallization is dependent on the solubility of the four key salts in the reaction mixture at various temperatures. The following table summarizes this critical data.

Table 1: Solubility of Reactants and Products in Water (g/100 g H₂O)

Temperature (°C)	Barium Chlorate (Ba(ClO ₃) ₂)	Barium Chloride (BaCl ₂)	Sodium Chlorate (NaClO ₃)	Sodium Chloride (NaCl)
0	20.3	30.7	80.5	35.7
10	24.2	33.3	89.8	35.8
20	27.5	35.7	98.8	36.0
30	33.0	38.2	109.0	36.3
40	40.0	40.8	120.0	36.6
60	56.0	46.4	147.0	37.3
80	75.0	52.5	175.0	38.4
100	96.0	58.7	204.0	39.8

Data compiled from multiple sources.^[3]^[4]

Experimental Protocols

Materials and Equipment

- Barium chloride dihydrate (BaCl₂·2H₂O)

- Sodium chlorate (NaClO_3)
- Distilled or deionized water
- Beakers (various sizes)
- Graduated cylinders
- Heating plate with magnetic stirring capability
- Magnetic stir bars
- Buchner funnel and flask
- Filter paper (Whatman No. 42 or equivalent)
- Crystallizing dish
- Ice bath
- Drying oven
- Spatula and weighing paper
- Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Protocol 1: Synthesis of Barium Chlorate

This protocol is based on the stoichiometric reaction between barium chloride and sodium chlorate.

- Reactant Preparation:
 - Weigh out 244.26 g of barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$, 1 mole).
 - Weigh out 212.9 g of sodium chlorate (NaClO_3 , 2 moles).
- Dissolution:

- In a 1000 mL beaker, dissolve the 244.26 g of barium chloride dihydrate in 400 mL of distilled water. Heat the solution gently on a hot plate with stirring to facilitate dissolution.
- In a separate 600 mL beaker, dissolve the 212.9 g of sodium chlorate in 200 mL of distilled water. This will create a concentrated solution; heating and stirring will be necessary.
- Reaction:
 - Once both salts are fully dissolved, slowly add the hot sodium chlorate solution to the hot barium chloride solution while continuously stirring.
 - A white precipitate of **barium chlorate** may begin to form immediately.
- Concentration:
 - Continue heating and stirring the combined solution to evaporate some of the water. The goal is to concentrate the solution to the point of saturation for **barium chlorate** at an elevated temperature (e.g., 80-90°C), while keeping the more soluble sodium chloride in solution. Reduce the total volume by approximately one-third to one-half.
- Crystallization:
 - Remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize the yield of **barium chlorate** crystals, subsequently place the beaker in an ice bath for at least one hour.
- Isolation:
 - Collect the precipitated **barium chlorate** crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the crystals with a small amount of ice-cold distilled water to remove the mother liquor containing dissolved sodium chloride.
- Drying:
 - Carefully transfer the crystals to a clean, dry crystallizing dish and dry them in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

To remove sodium impurities, a recrystallization step is recommended.

- Redissolution:
 - Transfer the crude, dried **barium chlorate** crystals to a clean beaker.
 - Add a minimum amount of hot distilled water (near boiling) to just dissolve the crystals completely.
- Recrystallization:
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Isolation and Drying:
 - Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of **barium chlorate**.

Caption: Principle of fractional crystallization based on temperature-dependent solubility.

Safety Precautions

- Toxicity: Barium compounds are toxic if ingested or inhaled. Handle with care and use appropriate personal protective equipment.
- Oxidizing Agent: **Barium chlorate** is a strong oxidizing agent. Avoid contact with combustible materials, organic substances, and reducing agents to prevent fire or explosion hazards.
- Handling: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. Work in a well-ventilated area, preferably in a fume hood.

- Disposal: Dispose of all chemical waste according to institutional and local regulations. Barium waste should be treated as hazardous.

Quality Control and Analysis

The purity of the synthesized **barium chlorate** can be assessed through several analytical methods:

- Gravimetric Analysis: The barium content can be determined by precipitating it as barium sulfate (BaSO_4), a highly insoluble salt.^[5] A known mass of the **barium chlorate** product is dissolved in water, and an excess of a soluble sulfate salt (e.g., sodium sulfate or sulfuric acid) is added to precipitate the barium. The precipitate is then filtered, dried, and weighed. From the mass of the barium sulfate, the percentage of barium in the original sample can be calculated.
- Flame Test: A simple qualitative test for sodium contamination is a flame test. A clean wire dipped in a solution of the product will impart a green color to a flame if the **barium chlorate** is pure. A persistent yellow-orange color indicates the presence of sodium impurities.
- Atomic Absorption Spectroscopy (AAS): For quantitative analysis of sodium and other metallic impurities, AAS is a highly sensitive technique.

Troubleshooting

- Low Yield:
 - Incomplete Precipitation: Ensure the solution is sufficiently concentrated and cooled for an adequate period.
 - Excessive Washing: Use a minimal amount of ice-cold water for washing the crystals to avoid significant product loss.
- Sodium Contamination (Yellow Flame Test):
 - Insufficient Washing: Ensure the crystals are washed thoroughly with cold water.
 - Recrystallization Needed: Perform one or more recrystallization steps as described in Protocol 2.

- No Crystal Formation:
 - Solution too Dilute: The solution may not be sufficiently concentrated. Reheat to evaporate more water.
 - Supersaturation: The solution may be supersaturated. Try scratching the inside of the beaker with a glass rod or adding a seed crystal of **barium chlorate** to induce crystallization.

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